Welcome to the BenchChem Online Store!
molecular formula C11H10Cl2N2O B8396323 1-(alpha-Hydroxy-2,4-dichlorophenethyl)imidazole

1-(alpha-Hydroxy-2,4-dichlorophenethyl)imidazole

Cat. No. B8396323
M. Wt: 257.11 g/mol
InChI Key: LHBHITRKFVPYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04389409

Procedure details

A 150 ml solution of methanol containing 15.6 g (0.061 mole) of 1-(2,4-dichlorophenacyl) imidazole cooled to 0°-5° C. was treated with 1.38 g (0.037 mole) of sodium borohydride in portions. The reaction was stirred 1/2 hour and the methanol removed at reflux while adding 100 ml of H2O. The refluxing aqueous mixture was treated with 16 ml of conc. HCl, cooled, and treated with 50 ml of conc. NH4OH. The mixture was extracted with methylene chloride, dried over MgSO4, and concentrated to give 11.3 g of a white solid product (66.8%), m.p. 139°-141° C. (from ethanol).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[OH:2].[Cl:3][C:4]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:5]=1[C:6](=O)[CH2:7][N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1.[BH4-].[Na+]>>[OH:2][CH:7]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)[CH2:6][C:5]1[CH:14]=[CH:15][C:16]([Cl:18])=[CH:17][C:4]=1[Cl:3] |f:2.3|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(CN2C=NC=C2)=O)C=CC(=C1)Cl
Name
solution
Quantity
150 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol removed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
while adding 100 ml of H2O
ADDITION
Type
ADDITION
Details
The refluxing aqueous mixture was treated with 16 ml of conc. HCl
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
treated with 50 ml of conc. NH4OH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC(CC1=C(C=C(C=C1)Cl)Cl)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.